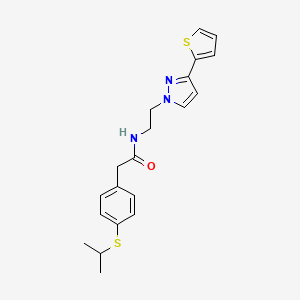
2-(4-(isopropiltio)fenil)-N-(2-(3-(tiofen-2-il)-1H-pirazol-1-il)etil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound featuring an intricate molecular structure. This compound's unique arrangement of functional groups makes it interesting for various research and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Employed as a ligand in transition metal catalyzed reactions, enhancing catalytic efficiency and selectivity.
Material Science: : Used in the synthesis of novel polymers with unique electrical or optical properties.
Biology
Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, especially in oncology and neurology.
Biochemical Probes: : Utilized in studying biochemical pathways and enzyme interactions due to its reactive functional groups.
Medicine
Therapeutic Agents: : Investigated for its anti-inflammatory and anti-cancer properties, showing promise in preclinical studies.
Diagnostics: : Used in imaging techniques as a tracer or contrast agent due to its distinct chemical properties.
Industry
Agriculture: : Evaluated for its potential as a pesticide or herbicide due to its bioactive profile.
Manufacturing: : Applied in the production of specialized coatings and materials with enhanced durability or conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic synthesis. The process generally begins with the synthesis of the core intermediates, followed by their assembly under specific reaction conditions:
Synthesis of Intermediate 1: : Start with isopropylthiophenyl, involving nucleophilic substitution reactions with thiol compounds.
Formation of Intermediate 2: : Introduce the pyrazole ring through cyclization reactions, typically under acidic or basic conditions.
Final Coupling: : Combine the intermediates in the presence of coupling reagents (like DCC or EDC) under controlled temperatures to form the final product.
Industrial Production Methods
Industrial production leverages scalable techniques such as batch processing or continuous flow chemistry to optimize yield and purity. These methods often utilize automated systems to maintain precise reaction conditions, ensuring consistent output quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur-containing isopropylthio group.
Reduction: : Reduction at various sites within the molecule can produce different derivatives, potentially altering its activity.
Substitution: : Nucleophilic or electrophilic substitutions can occur, particularly at reactive aromatic sites.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or sodium periodate under controlled temperatures.
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilization of halogenating agents or nucleophiles under appropriate solvents and catalysts.
Major Products Formed
The reaction products vary based on the reagents and conditions used. Oxidation might lead to sulfoxides or sulfones, while reduction can yield simpler alkyl or thiol derivatives. Substitution reactions often produce halogenated or alkylated products, enhancing the compound's reactivity or stability.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with specific molecular targets. These include:
Binding to Enzymes: : Inhibiting or activating enzymatic pathways, affecting biochemical processes.
Signal Modulation: : Interacting with cellular receptors or ion channels, modulating signal transduction pathways.
DNA Interactions: : Binding to DNA or RNA, influencing gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Differs by the methyl group, altering its reactivity and interaction profile.
2-(4-(Ethylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Features an ethyl group, offering distinct biological activity and industrial applications.
2-(4-(Phenylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide: : Incorporates a phenyl group, impacting its physical and chemical properties.
Uniqueness
What sets 2-(4-(isopropylthio)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide apart is the isopropylthio group, which enhances its steric and electronic characteristics, making it more effective in specific chemical reactions and biological interactions compared to its analogs.
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-15(2)26-17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-25-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCAZWFRLHNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
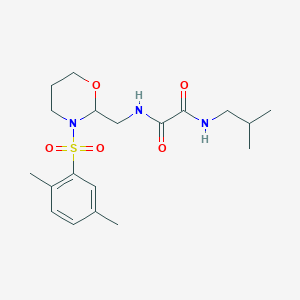
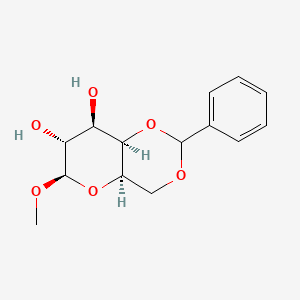
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/new.no-structure.jpg)
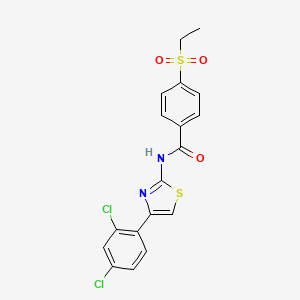
![3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2489791.png)
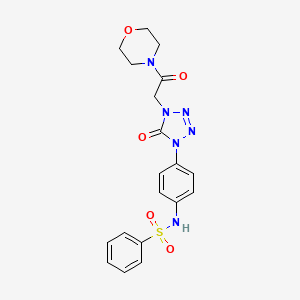
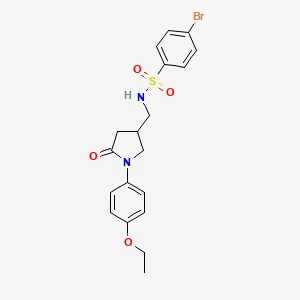
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
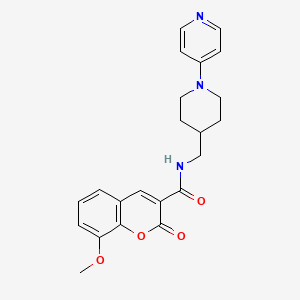
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2489799.png)
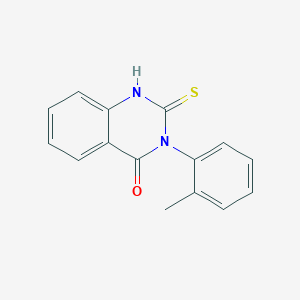
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
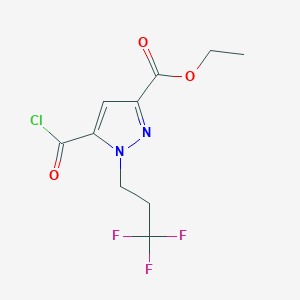
![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
